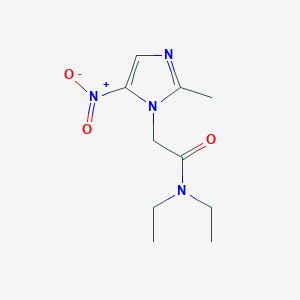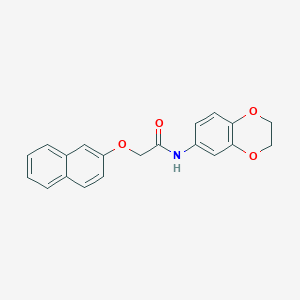
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide, also known as DMXAA, is a synthetic small molecule that has been found to have potential anti-cancer properties. It was first synthesized in the late 1990s and has since been studied extensively for its mechanisms of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has been shown to induce the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the formation of blood vessels, which is known as anti-angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is that it has been shown to have anti-tumor effects in a variety of cancer cell lines, making it a potentially useful tool for studying cancer biology. However, one limitation is that the mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer therapies. Another direction is to explore the potential of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide in clinical trials.
Méthodes De Synthèse
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylquinoxaline with pyrrolidinecarboxylic acid, followed by the addition of acetic anhydride and hydrochloric acid. Other methods include the reaction of 2,3-dimethylquinoxaline with pyrrolidine and then subsequent carboxylation, or the reaction of 2,3-dimethylquinoxaline with pyrrolidine-2-carboxylic acid.
Applications De Recherche Scientifique
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including lung, breast, and prostate cancer. N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has also been shown to enhance the effects of radiation therapy and chemotherapy in preclinical studies.
Propriétés
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-11(2)17-14-9-12(5-6-13(14)16-10)18-15(20)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTMSSRMLGOKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7070757 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)
![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)

methanone](/img/structure/B5755394.png)

![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)

